

Atuliflapon: A Potent Tool for Interrogating the 5-Lipoxygenase Pathway

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Compound of Interest

Compound Name: Atuliflapon

Cat. No.: B605769

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atuliflapon (AZD5718) is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[1][2] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases such as asthma, coronary artery disease, and arthritis.[2][3][4] By selectively binding to FLAP, **atuliflapon** effectively blocks the production of all leukotrienes, making it an invaluable tool for studying the physiological and pathological roles of the 5-LO pathway.[2][5] These application notes provide detailed protocols for utilizing **atuliflapon** in both in vitro and in vivo research settings to investigate the 5-lipoxygenase pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for **atuliflapon**, facilitating comparison of its activity across different assays.

Table 1: In Vitro Activity of **Atuliflapon**

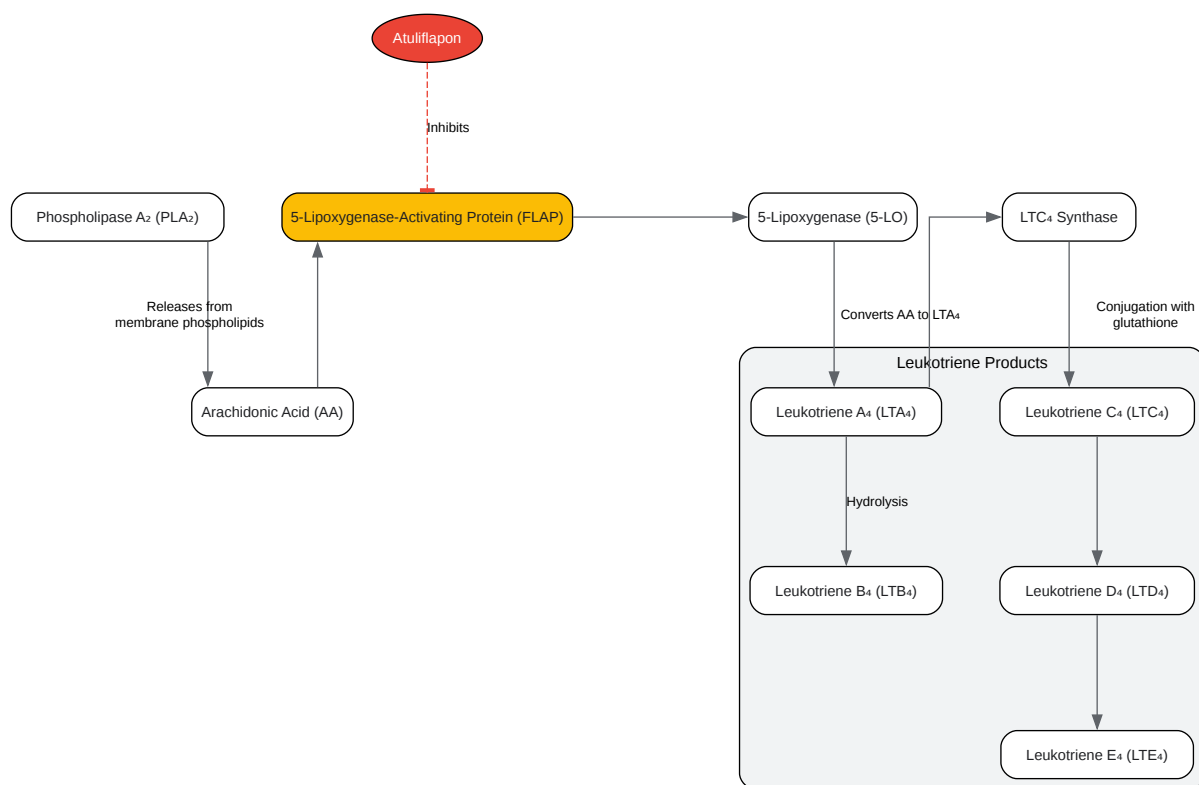
Parameter	Value	Assay System	Reference
IC ₅₀ (FLAP binding)	2.0 nM	Cell-based assay	[6]
IC ₅₀ (LTB ₄ production)	39 nM	Not specified	[7]

Table 2: In Vivo Pharmacokinetic Parameters of **Atuliflapon** (Human)

Parameter	Value	Dosing	Reference
Time to maximum plasma concentration (t _{max})	1.5 hours	Single oral dose of 200 mg	[8]
Terminal half-life (t _{1/2})	~20 hours	Single oral dose of 200 mg	[8]

Signaling Pathway

The diagram below illustrates the 5-lipoxygenase signaling pathway and the mechanism of action for **atuliflapon**.



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Figure 1: 5-Lipoxygenase signaling pathway and **atuliflapon**'s mechanism.

Experimental Protocols

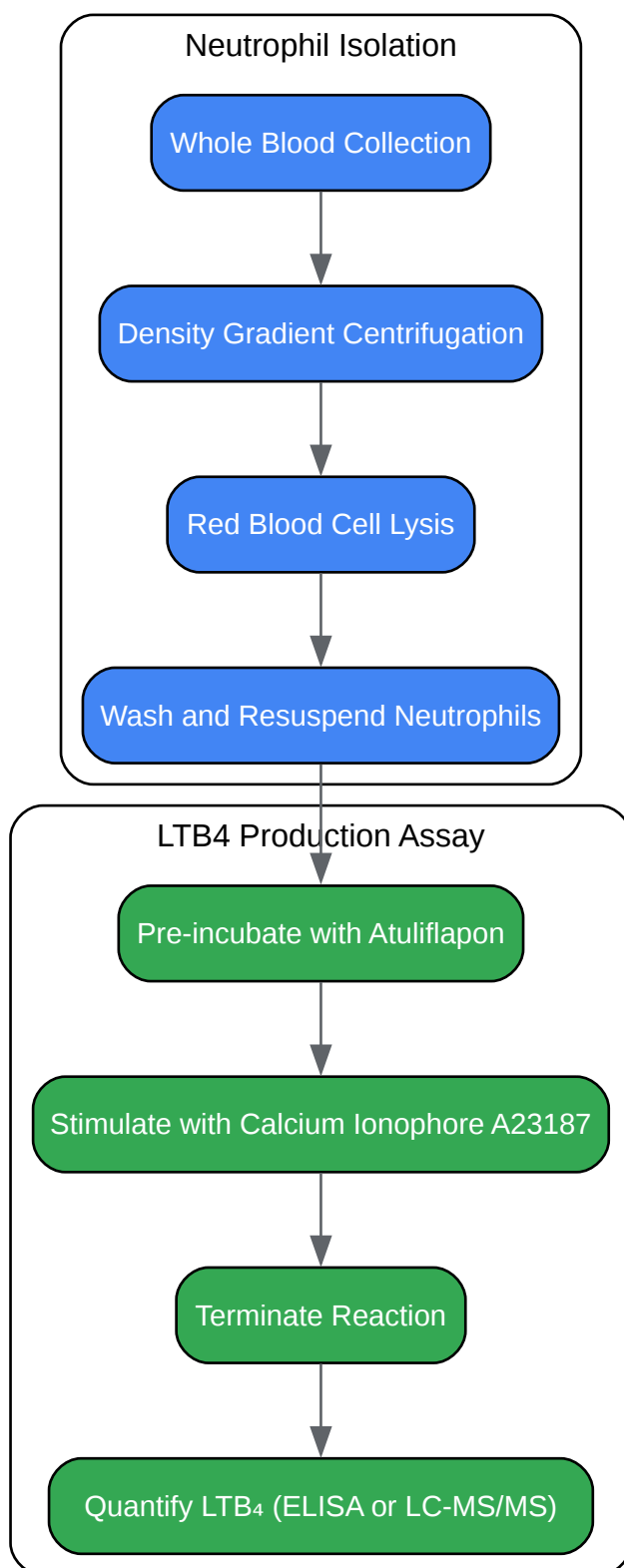
Detailed methodologies for key experiments utilizing **atuliflapon** are provided below.

In Vitro Assays

1. Human Neutrophil Isolation and Leukotriene B4 Production Assay

This protocol describes the isolation of human neutrophils from whole blood and their subsequent stimulation to produce LTB₄, which can be inhibited by **atuliflapon**.

Experimental Workflow:



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Figure 2: Workflow for neutrophil isolation and LTB₄ assay.

Materials:

- Human whole blood collected in EDTA tubes
- Density gradient medium (e.g., Ficoll-Paque)
- Red blood cell lysis buffer
- Hanks' Balanced Salt Solution (HBSS)
- **Atuliflapon**
- Calcium Ionophore A23187
- LTB4 ELISA kit or LC-MS/MS system
- 96-well plates

Protocol:

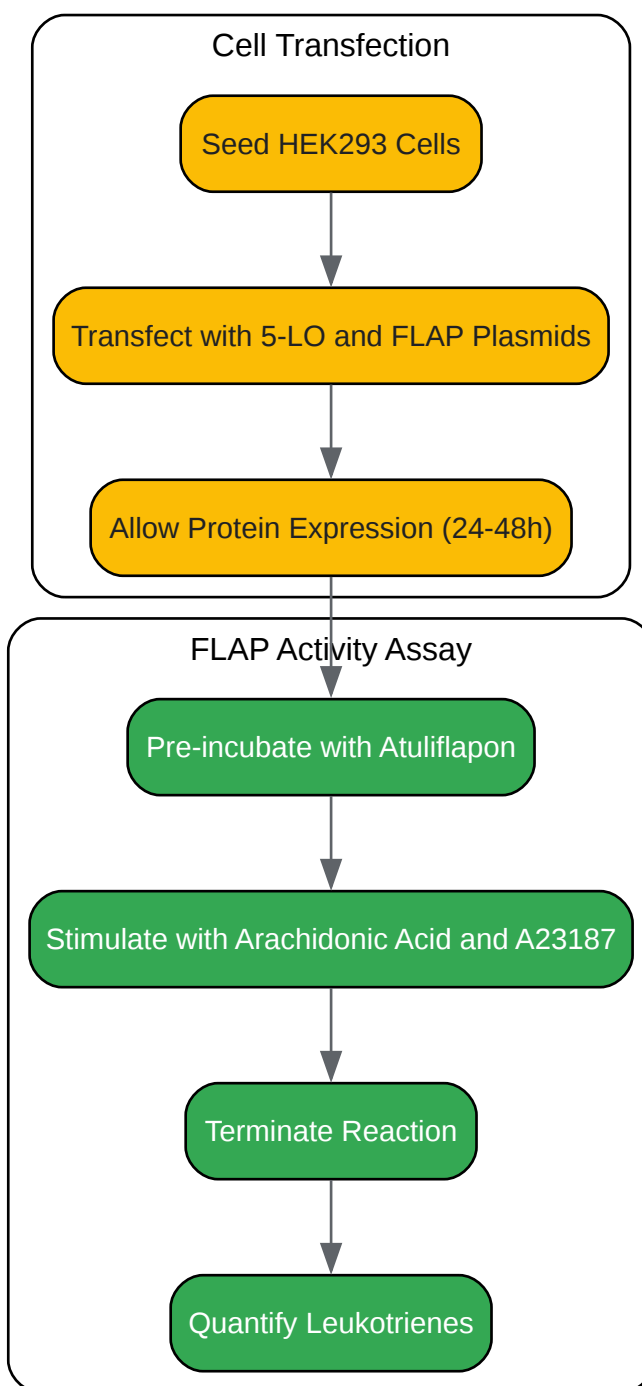
- Neutrophil Isolation:
 - Dilute whole blood with an equal volume of HBSS.
 - Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.[\[9\]](#)
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Aspirate the upper layers, leaving the neutrophil/erythrocyte pellet.
 - Resuspend the pellet in HBSS and perform red blood cell lysis according to the manufacturer's protocol.[\[9\]](#)
 - Wash the neutrophil pellet twice with HBSS and resuspend in HBSS at a concentration of 1×10^7 cells/mL.
 - Assess cell viability using trypan blue exclusion (should be >95%).
- LTB4 Production Assay:

- In a 96-well plate, add 10 μ L of **atuliflapon** at various concentrations (e.g., 0.1 nM to 1 μ M) or vehicle (DMSO) to the appropriate wells.
- Add 90 μ L of the neutrophil suspension to each well and pre-incubate for 15 minutes at 37°C.
- Initiate leukotriene synthesis by adding 10 μ L of Calcium Ionophore A23187 (final concentration 2.5 μ M).[\[10\]](#)
- Incubate for 5 minutes at 37°C.
- Terminate the reaction by placing the plate on ice and centrifuging at 1000 x g for 10 minutes at 4°C.
- Collect the supernatant for LTB4 quantification.
- LTB4 Quantification:
 - ELISA: Follow the manufacturer's instructions for the LTB4 ELISA kit.[\[5\]](#)[\[11\]](#)
 - LC-MS/MS: Prepare samples for analysis by solid-phase extraction and analyze using a validated LC-MS/MS method for LTB4.[\[12\]](#)[\[13\]](#)

2. HEK293 Cell-Based Assay for FLAP Activity

This protocol involves the transient transfection of HEK293 cells with 5-LO and FLAP to create a cellular model for studying FLAP-dependent leukotriene synthesis.

Experimental Workflow:



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Figure 3: Workflow for HEK293 cell-based FLAP assay.

Materials:

- HEK293 cells

- Complete growth medium (e.g., DMEM with 10% FBS)
- Plasmids encoding human 5-LO and FLAP
- Transfection reagent (e.g., Lipofectamine)
- Opti-MEM I Reduced Serum Medium
- **Atuliflapon**
- Arachidonic acid
- Calcium Ionophore A23187
- Leukotriene quantification method (ELISA or LC-MS/MS)

Protocol:

- Cell Culture and Transfection:
 - Culture HEK293 cells in complete growth medium.
 - The day before transfection, seed cells in 24-well plates to be 70-90% confluent at the time of transfection.[\[14\]](#)
 - On the day of transfection, prepare DNA-lipid complexes by mixing the 5-LO and FLAP plasmids with the transfection reagent in serum-free medium, according to the manufacturer's protocol.[\[1\]](#)
 - Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.
- FLAP Activity Assay:
 - Wash the transfected cells with HBSS.
 - Pre-incubate the cells with various concentrations of **atuliflapon** or vehicle for 15 minutes at 37°C.

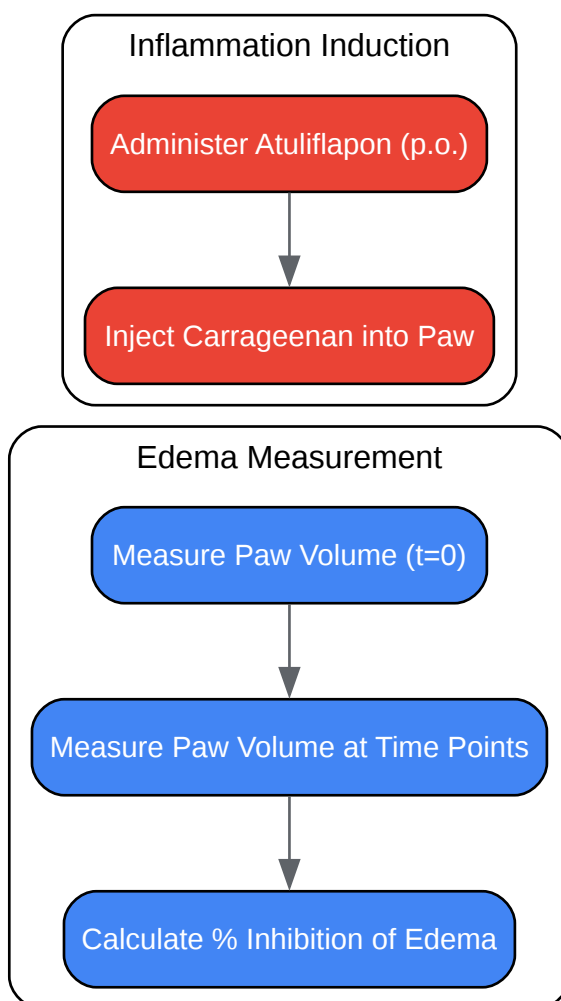
- Stimulate the cells with a combination of arachidonic acid (e.g., 20 μ M) and Calcium Ionophore A23187 (e.g., 2.5 μ M) for 15 minutes at 37°C.[15]
- Terminate the reaction and collect the supernatant for leukotriene analysis as described in the neutrophil protocol.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of compounds like **atuliflapon**.

Experimental Workflow:



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Figure 4: Workflow for carrageenan-induced paw edema model.

Materials:

- Male Wistar or Sprague-Dawley rats (180-220 g)
- **Atuliflapon**
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Carrageenan (1% w/v in saline)
- Plethysmometer

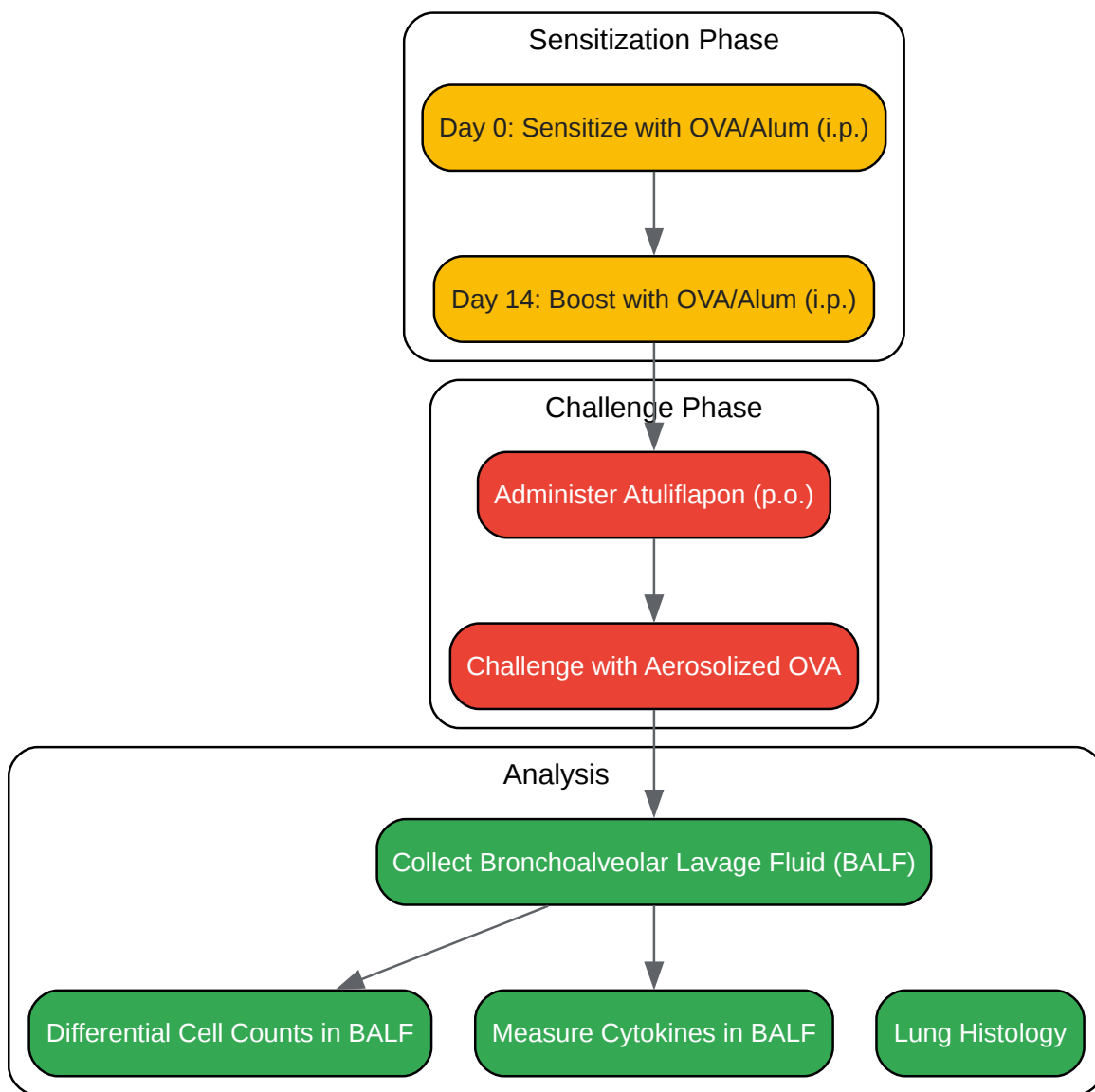
Protocol:

- Fast the rats overnight with free access to water.
- Administer **atuliflapon** or vehicle orally (p.o.) 1 hour before carrageenan injection.
- Measure the initial volume of the right hind paw using a plethysmometer.
- Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.^{[6][7]}
- Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2. Ovalbumin-Induced Allergic Asthma in Mice

This model mimics key features of human allergic asthma and can be used to assess the efficacy of **atuliflapon** in reducing airway inflammation.

Experimental Workflow:



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Figure 5: Workflow for ovalbumin-induced asthma model.

Materials:

- BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA)

- Aluminum hydroxide (Alum)

- **Atuliflapon**

- Vehicle

- Nebulizer

Protocol:

- Sensitization:
 - On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in saline.[\[8\]](#)[\[16\]](#)
- Challenge:
 - From day 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes using a nebulizer.
 - Administer **atuliflapon** or vehicle orally 1 hour before each OVA challenge.
- Analysis (24-48 hours after the last challenge):
 - Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS.
 - Perform differential cell counts on BALF to quantify eosinophils, neutrophils, and lymphocytes.
 - Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
 - Process lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production.

Conclusion

Atuliflapon is a highly effective and selective tool for probing the 5-lipoxygenase pathway. Its ability to potently inhibit FLAP allows for the targeted blockade of leukotriene synthesis,

enabling researchers to dissect the roles of these inflammatory mediators in a wide range of biological processes and disease models. The protocols provided herein offer a starting point for the application of **atuliflapon** in both in vitro and in vivo studies. Proper experimental design, including appropriate controls and dose-response evaluations, is crucial for obtaining robust and reproducible data. As research into the complexities of inflammatory pathways continues, tool compounds like **atuliflapon** will remain indispensable for advancing our understanding and developing novel therapeutic strategies.

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